molecular formula C17H21N3O5S B4341683 ethyl 3-({[3-(ethoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)-1-methyl-1H-pyrazole-5-carboxylate

ethyl 3-({[3-(ethoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)-1-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B4341683
M. Wt: 379.4 g/mol
InChI Key: CTBXLPNFCSOMMG-UHFFFAOYSA-N
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Description

Ethyl 3-({[3-(ethoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)-1-methyl-1H-pyrazole-5-carboxylate is an intriguing compound of interest to researchers for its multifaceted applications. Its structure features several functional groups, each potentially lending the molecule unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of ethyl 3-({[3-(ethoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)-1-methyl-1H-pyrazole-5-carboxylate typically involves the construction of the pyrazole ring followed by functional group modifications. Starting from basic building blocks, such as ethyl acetoacetate and 3-(ethoxycarbonyl)-4,5-dimethyl-2-thienylamine, a series of condensation reactions lead to the formation of the final compound. Solvents like ethanol and catalysts like piperidine can be employed to optimize yields.

Industrial Production Methods: : Industrial synthesis may utilize continuous flow reactors to ensure consistent and scalable production. Adjustments in temperature, pressure, and pH levels can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions: : Ethyl 3-({[3-(ethoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)-1-methyl-1H-pyrazole-5-carboxylate participates in various chemical reactions including:

  • Oxidation: : The compound can undergo oxidation to form more oxidized derivatives, potentially altering its chemical properties.

  • Reduction: : Reductive conditions may lead to the addition of hydrogen atoms, modifying its structure and reactivity.

Common Reagents and Conditions: : Reagents such as potassium permanganate for oxidation, sodium borohydride for reduction, and organolithium reagents for substitution can be employed. The specific conditions—temperature, solvent, and reaction time—are optimized depending on the desired transformation.

Major Products Formed: : The products vary based on the specific reactions and conditions used, ranging from more oxidized or reduced analogs to substituted derivatives with novel functionalities.

Scientific Research Applications

Chemistry: : This compound serves as a versatile building block in organic synthesis. It can be a precursor for creating more complex molecular architectures.

Biology: : Its bioactivity has been investigated for potential pharmaceutical applications, including as an inhibitor or activator of certain biological pathways.

Medicine: : Potential therapeutic uses are being explored, especially in areas such as anti-inflammatory and anti-cancer research.

Industry: : Beyond pharmaceuticals, the compound may find use in agrochemicals, dyes, and materials science.

Mechanism of Action

The compound's mechanism of action depends on the specific context in which it is used. In biological systems, it might interact with enzymes or receptors, inhibiting or activating them through binding interactions. These interactions typically involve its functional groups forming non-covalent bonds (such as hydrogen bonds, van der Waals forces, and π-π interactions) with target biomolecules.

Comparison with Similar Compounds

Comparison with Other Compounds: : Compared to analogs like ethyl 3-(aminocarbonyl)-1-methyl-1H-pyrazole-5-carboxylate, our compound’s unique 3-(ethoxycarbonyl)-4,5-dimethyl-2-thienyl moiety endows it with distinct chemical properties and biological activities.

Similar Compounds:

Properties

IUPAC Name

ethyl 5-[(3-ethoxycarbonyl-4,5-dimethylthiophen-2-yl)carbamoyl]-2-methylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O5S/c1-6-24-16(22)12-8-11(19-20(12)5)14(21)18-15-13(17(23)25-7-2)9(3)10(4)26-15/h8H,6-7H2,1-5H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTBXLPNFCSOMMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1C)C(=O)NC2=C(C(=C(S2)C)C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 3-({[3-(ethoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)-1-methyl-1H-pyrazole-5-carboxylate
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ethyl 3-({[3-(ethoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)-1-methyl-1H-pyrazole-5-carboxylate
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ethyl 3-({[3-(ethoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)-1-methyl-1H-pyrazole-5-carboxylate
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ethyl 3-({[3-(ethoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)-1-methyl-1H-pyrazole-5-carboxylate
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ethyl 3-({[3-(ethoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)-1-methyl-1H-pyrazole-5-carboxylate
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ethyl 3-({[3-(ethoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)-1-methyl-1H-pyrazole-5-carboxylate

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